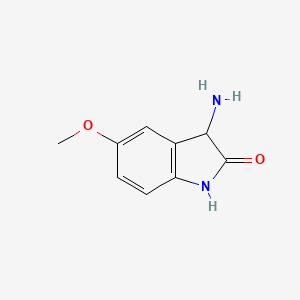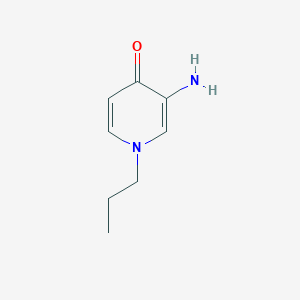
2-(3-Chloro-2-methylpropyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted alkyl group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chloro-substituted carbon. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, sodium azide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
2-(3-Chloro-2-methylpropyl)-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-(3-Chloro-2-methylpropyl)-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2-(3-Chloro-2-methylpropyl)-1,3-pyrazole: Features a five-membered ring with two adjacent nitrogen atoms.
Uniqueness: 2-(3-Chloro-2-methylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-6(5-8)4-7-9-2-3-10-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
VAVPKDOGOHOOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)


![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)

![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)

methanol](/img/structure/B13179933.png)


![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
